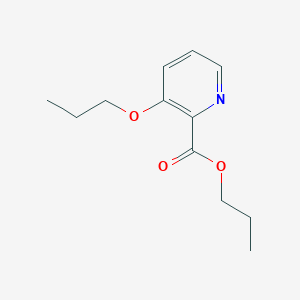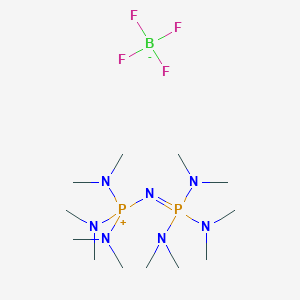![molecular formula C12H30N4 B145853 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine CAS No. 137946-03-3](/img/structure/B145853.png)
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine, also known as Spm4-ABD, is a small molecule that has been gaining attention in scientific research due to its potential applications in various fields. This compound belongs to the family of polyamines, which are organic compounds that play important roles in cellular processes such as DNA replication, transcription, and translation.
Mécanisme D'action
The mechanism of action of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine involves its ability to bind to DNA and RNA molecules, as well as its interaction with various enzymes and proteins. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can induce apoptosis in cancer cells by activating the caspase pathway, which leads to cell death. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can also inhibit angiogenesis by binding to vascular endothelial growth factor (VEGF) and preventing its interaction with its receptor. In drug delivery, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can bind to specific receptors on the surface of cells, allowing for targeted delivery of drugs. In gene editing, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can deliver CRISPR-Cas9 gene editing tools to specific cells, allowing for precise gene editing.
Effets Biochimiques Et Physiologiques
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can also bind to DNA and RNA molecules, as well as various enzymes and proteins, leading to changes in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in lab experiments is its ability to target specific cells or tissues, allowing for more precise experiments. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine also has a relatively low toxicity, making it a safer alternative to other compounds. However, one limitation of using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the use of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in scientific research. One potential direction is the development of new cancer therapies using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine as a targeting molecule. Another direction is the use of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in gene editing, particularly in the development of new CRISPR-Cas9 delivery methods. Additionally, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine could be used in the development of new drug delivery systems for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine involves the reaction between 1,4-dibromobutane and 1,3-diaminopropane in the presence of sodium hydride. The resulting product is then reacted with 3-aminobutylamine to yield 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been found to have potential applications in various fields of scientific research, including cancer therapy, drug delivery, and gene editing. In cancer therapy, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can be used as a carrier molecule to transport drugs to specific cells or tissues. In gene editing, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can be used to deliver CRISPR-Cas9 gene editing tools to specific cells.
Propriétés
Numéro CAS |
137946-03-3 |
|---|---|
Nom du produit |
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine |
Formule moléculaire |
C12H30N4 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine |
InChI |
InChI=1S/C12H30N4/c1-11(13)5-9-15-7-3-4-8-16-10-6-12(2)14/h11-12,15-16H,3-10,13-14H2,1-2H3 |
Clé InChI |
LXKFTCVCBKNJNM-UHFFFAOYSA-N |
SMILES |
CC(CCNCCCCNCCC(C)N)N |
SMILES canonique |
CC(CCNCCCCNCCC(C)N)N |
Synonymes |
1,12-dimethylspermine 1,12-dimethylspermine tetrahydrochloride alpha,alpha'-dimethylspermine alpha,alpha'-Me2SPM bis-alpha,alpha'-methylated spermine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



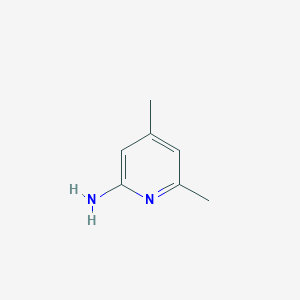

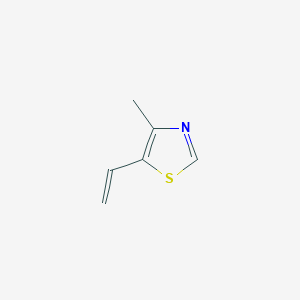
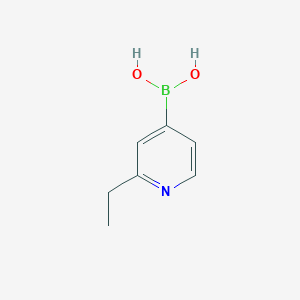
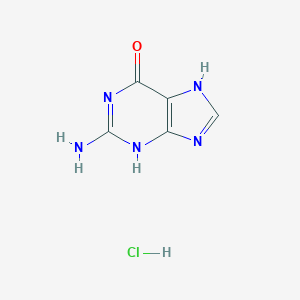
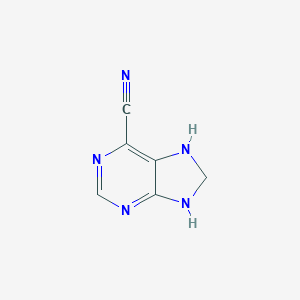
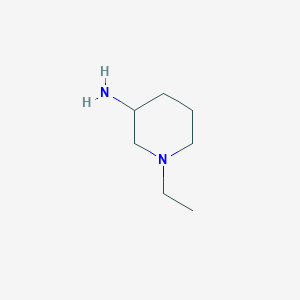
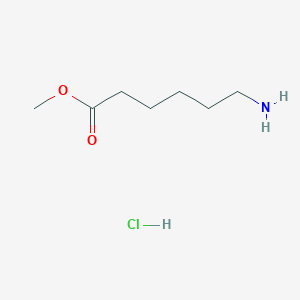
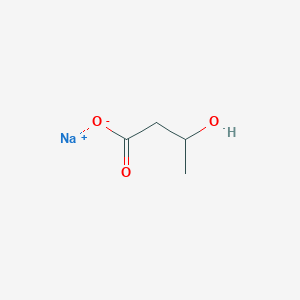
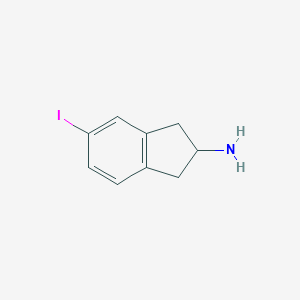
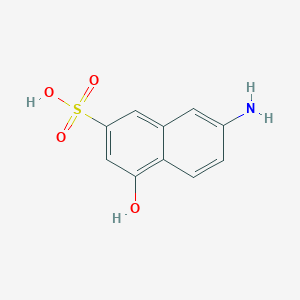
![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)
